3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
Overview
Description
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one typically involves the reaction between 2,6-dichlorobenzyl chloride and a suitable pyranone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators . Additionally, it may interfere with the NF-κB signaling pathway, which plays a role in immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
- 3-chloro-4-((2,6-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((3,4-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
Uniqueness
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one stands out due to its unique combination of the dichlorobenzyl group and the pyranone ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methylpyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3/c1-8-13(12(16)5-6-17-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMKTDQNOABNOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207090 | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303144-51-6 | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303144-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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